Ibuprofen diethylaminoethyl ester
Description
Ibuprofen diethylaminoethyl ester (BF DEAE, CAS 64622-41-9) is a prodrug derivative of ibuprofen, where the carboxylic acid group of ibuprofen is esterified with a diethylaminoethyl moiety. Its molecular formula is C₁₉H₃₁NO₂, with a molecular weight of 305.45 g/mol . This modification enhances its physicochemical properties, enabling dual functionality as an anti-inflammatory agent and a local anesthetic. BF DEAE is specifically investigated for treating neuroinflammatory conditions such as leprous neuritis and tuberculous neuritis, leveraging its ability to penetrate neural tissues .
Properties
CAS No. |
64622-41-9 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |
InChI Key |
LMNZWAJFILAFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BF DEAE BF-DEAE brufen diethylaminoethyl ester diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate ibuprofen diethylaminoethyl este |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Ibuprofen diethylaminoethyl ester exhibits several notable pharmacological properties:
- Anti-inflammatory Activity : Like ibuprofen, this ester demonstrates significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation .
- Analgesic Effects : The compound is effective in alleviating pain, making it suitable for various pain management applications, including postoperative pain, dysmenorrhea, and chronic pain conditions .
- Antipyretic Action : It also possesses antipyretic properties, helping to reduce fever by acting on the hypothalamic heat-regulating center .
Applications in Drug Delivery Systems
One of the primary applications of this compound is in drug delivery systems aimed at improving therapeutic outcomes:
- Transdermal Delivery : Research indicates that this ester can enhance transdermal delivery of ibuprofen, making it a promising candidate for topical formulations. Its improved solubility facilitates higher concentrations of the drug being delivered through the skin .
- Prodrug Formulations : As a prodrug, this compound can be combined with other analgesics or anti-inflammatory agents to create formulations that improve patient compliance and reduce side effects associated with traditional NSAIDs .
Clinical Implications and Case Studies
Several studies have explored the clinical implications of this compound:
- Pain Management : A study demonstrated that patients receiving this prodrug reported less pain compared to those treated with standard ibuprofen formulations. The enhanced bioavailability led to more effective pain relief with fewer doses required .
- Combination Therapies : Research has shown that combining this compound with paracetamol can lead to synergistic effects, improving analgesic efficacy while minimizing adverse effects associated with higher doses of either drug alone .
- Investigational Uses : Current investigations are exploring its potential in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation control is crucial. Early results suggest that this compound may offer improved outcomes compared to traditional treatments .
Table 1: Pharmacological Properties Comparison
| Property | Ibuprofen | This compound |
|---|---|---|
| Anti-inflammatory | Yes | Yes |
| Analgesic | Yes | Yes |
| Antipyretic | Yes | Yes |
| Bioavailability | Moderate | High |
| Solubility | Low | Enhanced |
Table 2: Clinical Study Outcomes
| Study Type | Findings |
|---|---|
| Pain Management | Improved pain relief compared to standard ibuprofen |
| Combination Therapy | Synergistic effects with paracetamol |
| Investigational Use | Potential benefits in rheumatoid arthritis treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues of Ibuprofen
Ibuprofen Isopropyl Ester (CAS 64622-17-9)
- Structure : Ibuprofen esterified with isopropyl alcohol.
- Molecular Weight : 260.36 g/mol (C₁₆H₂₄O₂).
- Key Features: Used as a high-purity reference standard in pharmaceutical analysis.
Ibuprofen Eugenol Ester (IEE)
- Structure: Ibuprofen conjugated with eugenol (a phenolic aromatic compound).
- Key Features : Formulated in microemulsions for enhanced solubility and topical delivery. Demonstrates anti-inflammatory effects but lacks anesthetic properties. Validated via RP-HPLC with a detection limit of 50 ng .
Ibuprofen Piconol (U75630)
Diethylaminoethyl Esters of Other Carboxylic Acids
Procaine (Diethylaminoethyl Ester of p-Aminobenzoic Acid)
- Structure : C₁₃H₂₀N₂O₂ (free base).
- Molecular Weight : 236.31 g/mol.
- Key Features: A classic ester-type local anesthetic. The diethylaminoethyl group enhances water solubility, facilitating injectable use. Unlike BF DEAE, Procaine lacks anti-inflammatory activity and is purely anesthetic .
Penicillin G Diethylaminoethyl Ester (Ephicillin)
- Structure: Penicillin G conjugated with diethylaminoethyl alcohol.
- Molecular Weight : 434 g/mol (C₂₂H₃₁N₃O₄S).
- Key Features: An antibiotic prodrug designed for improved tissue penetration. Demonstrates the broader utility of diethylaminoethyl esters in drug delivery but differs entirely from BF DEAE in therapeutic class .
Pharmacological and Physicochemical Comparison
Pharmacological Activity
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|
| BF DEAE | 305.45 | Diethylaminoethyl ester | Enhanced water solubility |
| Ibuprofen Isopropyl Ester | 260.36 | Isopropyl ester | Lipophilic |
| Procaine | 236.31 | Diethylaminoethyl ester | Water-soluble (HCl salt) |
| Ibuprofen Eugenol Ester | ~318* | Eugenol phenolic ester | Lipophilic (microemulsion) |
*Estimated based on ibuprofen (206.29) + eugenol (164.2).
Preparation Methods
Spectroscopic Analysis
Thermal Properties
- Differential Scanning Calorimetry (DSC) : Broad melting endotherms between 37–82°C, confirming amorphous structure.
- Thermogravimetric Analysis (TGA) : Two-stage weight loss (free water evaporation at 100°C; decomposition at 237–300°C).
Comparative Data Tables
Table 1: Synthesis Methods and Yields
Table 2: Thermal Decomposition Profiles
| Compound | TGA Decomposition Onset | DSC Melting Range |
|---|---|---|
| Ibuprofen | 237°C | 76–78°C |
| Diethylaminoethyl Ester | 280–300°C | 37–82°C |
Challenges and Optimization Strategies
- Low Yields in Acid-Catalyzed Methods : Dilute methanol solutions limit ester formation; substituting isopropyl alcohol improves yields to 0.1% but requires extended reaction times.
- Surfactant Interference : Tween 80 may retard release kinetics by increasing micellar entropy, necessitating post-synthesis purification.
- Steric Hindrance : Tertiary alcohols (e.g., tert-butanol) fail to esterify due to geometric constraints, favoring primary alcohols like diethylaminoethanol.
Q & A
Advanced Research Question
- Target engagement assays : Compare COX-1/COX-2 inhibition IC₅₀ values using recombinant enzyme assays .
- Cellular uptake studies : Use radiolabeled ([³H]) this compound to quantify intracellular accumulation vs. free ibuprofen in macrophage models .
- Metabolite profiling : Identify ester hydrolysis products in plasma (via LC-MS) and correlate with pharmacodynamic outcomes .
What analytical methods are recommended for quantifying trace impurities in this compound batches?
Basic Research Question
- Chromatographic purity : Follow USP/Ph. Eur. guidelines using reverse-phase HPLC with UV detection (λ = 220 nm) and a C18 column. Limit ibuprofen-related compound C to ≤0.1% .
- Residual solvents : Perform GC-MS to detect traces of diethylaminoethanol or reaction solvents (e.g., toluene) per ICH Q3C limits .
- Elemental impurities : Use ICP-MS to comply with ICH Q3D for heavy metals (e.g., Pd ≤ 10 ppm if catalysts are used) .
How do researchers address ethical and methodological challenges in human trials involving this compound?
Advanced Research Question
- Informed consent : Disclose risks of systemic ester hydrolysis (e.g., NSAID-related GI toxicity) and ensure participant comprehension via validated assessment tools .
- Blinding protocols : Use matched placebos and centralized randomization to minimize bias in efficacy/safety evaluations .
- Data integrity : Implement electronic data capture (EDC) systems with audit trails and source data verification per ICH E6(R2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
